

# Application Note: Semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

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Compound of Interest

Nodakenetin-Glucose-malonic
acid

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### **Abstract**

This application note details a proposed semi-synthetic protocol for the preparation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from the natural product nodakenin. Nodakenin, a coumarin glucoside, possesses several hydroxyl groups on its glucose moiety available for functionalization.[1][2] This protocol focuses on the selective acylation of the primary C6' hydroxyl group of the glucose residue with malonic acid. The described methodology involves the direct esterification using a protected malonic acid derivative and a carbodiimide coupling agent, followed by deprotection to yield the target molecule. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

## Introduction

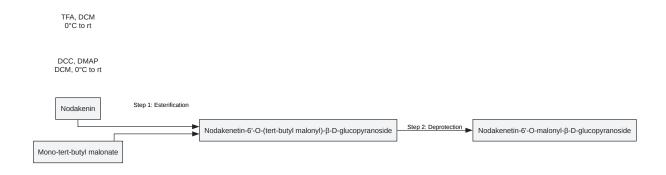
Nodakenin is a natural coumarin glycoside with reported anti-inflammatory, antibacterial, and neuroprotective activities.[3][4] Acylation of glycosides can significantly alter their physicochemical properties, such as lipophilicity and stability, potentially leading to enhanced biological activity.[5] Malonylation, in particular, introduces a dicarboxylic acid moiety that can serve as a linker for further conjugation or influence the molecule's interaction with biological targets. This document provides a detailed, step-by-step protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside, a novel derivative of nodakenin.



## **Overall Reaction Scheme**

The proposed semi-synthesis is a two-step process:

- Selective Esterification: Nodakenin is reacted with a mono-protected malonic acid (mono-tert-butyl malonate) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to selectively acylate the primary C6' hydroxyl group of the glucose moiety.
- Deprotection: The tert-butyl protecting group is removed from the malonate moiety using trifluoroacetic acid (TFA) to yield the final product.



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Caption: Proposed two-step semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin.

# **Experimental Protocols Materials and Methods**

• Nodakenin: >98% purity, commercially available or isolated from natural sources.



- Mono-tert-butyl malonate: >98% purity, commercially available.
- N,N'-Dicyclohexylcarbodiimide (DCC): >99% purity.
- 4-Dimethylaminopyridine (DMAP): >99% purity.
- Trifluoroacetic acid (TFA): >99% purity.
- Dichloromethane (DCM): Anhydrous, >99.8% purity.
- Ethyl acetate (EtOAc): ACS grade.
- Hexanes: ACS grade.
- Silica gel: 230-400 mesh for column chromatography.
- Thin Layer Chromatography (TLC): Silica gel 60 F254 plates.

# Step 1: Synthesis of Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside

This procedure is based on standard DCC/DMAP esterification protocols.

- Reaction Setup:
  - To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add nodakenin (1.0 g, 2.45 mmol).
  - Dissolve the nodakenin in 40 mL of anhydrous dichloromethane (DCM).
  - Add mono-tert-butyl malonate (0.47 g, 2.94 mmol, 1.2 eq) to the solution.
  - Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.49 mmol, 0.2 eq).
  - Cool the mixture to 0°C in an ice bath.
- Reaction Execution:



- In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (0.61 g, 2.94 mmol, 1.2
   eq) in 10 mL of anhydrous DCM.
- Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification:
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
  - Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
  - Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with DCM.
  - Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated
     NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate product.

# Step 2: Synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

This procedure employs standard trifluoroacetic acid-mediated deprotection of a tert-butyl ester.

- · Reaction Setup:
  - Dissolve the purified Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside (assumed quantitative yield from the previous step, ~1.35 g, 2.45 mmol) in 20 mL of DCM in a 50 mL round-bottom flask.



- Cool the solution to 0°C in an ice bath.
- Reaction Execution:
  - Add trifluoroacetic acid (TFA) (5 mL) dropwise to the solution at 0°C.
  - After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
- · Work-up and Purification:
  - Monitor the reaction progress by TLC.
  - Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
  - Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual TFA.
  - The crude product can be purified by preparative High-Performance Liquid
     Chromatography (HPLC) to yield the final product.

# **Data Presentation**

# **Table 1: Summary of Reactants and Expected Products**

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Role in Synthesis
Nodakenin	C20H24O9	408.40	Starting Material
Mono-tert-butyl malonate	C7H12O4	160.17	Reagent
Nodakenetin-6'-O- (tert-butyl malonyl)-β- D-glucopyranoside	C27H34O12	550.55	Intermediate
Nodakenetin-6'-O- malonyl-β-D- glucopyranoside	C23H26O12	494.45	Final Product

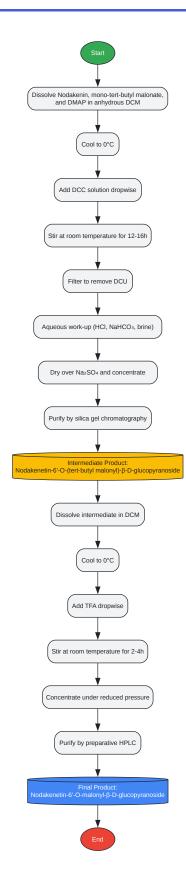


**Table 2: Hypothetical Yields and Purity** 

Step	Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
1	Nodakenetin- 6'-O-(tert- butyl malonyl)-β-D- glucopyranosi de	1.35	1.15	85	>95%
2	Nodakenetin- 6'-O-malonyl- β-D- glucopyranosi de	1.03 (from 1.15 g)	0.85	82.5	>99%

# **Visualization of Experimental Workflow**





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Caption: Workflow for the semi-synthesis of Nodakenetin-6'-O-malonyl- $\beta$ -D-glucopyranoside.



## Characterization

The structure and purity of the intermediate and final products should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the structure, including the position of acylation.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

### Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin. The proposed method utilizes common and well-established reactions in organic synthesis. This novel derivative of nodakenin could serve as a valuable tool for further biological evaluation and drug discovery efforts. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.

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